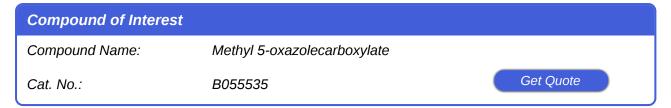


A Comparative Guide to the Biological Activity of Methyl 5-Oxazolecarboxylate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, **Methyl 5-oxazolecarboxylate** derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer Activity: A Tale of Substitution

Recent studies have highlighted the potent anticancer activity of **methyl 5-oxazolecarboxylate** derivatives, particularly those with sulfonyl groups. A comparative study of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates revealed significant cytotoxic activity against a panel of human cancer cell lines. The substitution pattern on the 2-aryl ring and the nature of the sulfonyl group were found to play a crucial role in their anticancer efficacy.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of methyl 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives against various human cancer cell lines. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.



Compound ID	2-Aryl Substituent	Sulfonyl Group	Average GI50 (μM)
1	Phenyl	Benzylsulfonyl	5.37[1]
2	4-Chlorophenyl	Benzylsulfonyl	-
3	4-Methoxyphenyl	Benzylsulfonyl	-
4	Phenyl	Methylsulfonyl	-
5	4-Chlorophenyl	Methylsulfonyl	-

Data for compounds 2-5 is not fully available in the provided search results. The available data for compound 15 (identified as Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate) shows a potent and broad range of cytotoxic activity.[1]

Antimicrobial Activity: Targeting Microbial Growth

In addition to their anticancer properties, certain **Methyl 5-oxazolecarboxylate** derivatives have demonstrated notable antimicrobial activity. A series of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[2]

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for a selection of these derivatives against representative microbial strains.

Compound ID	Arylidene Substituent	S. aureus (MIC, µg/mL)	E. coli (MIC, μg/mL)	C. albicans (MIC, µg/mL)
6a	Phenyl	-	-	-
6b	4-Chlorophenyl	-	-	-
6c	4-Nitrophenyl	-	-	-

Specific MIC values for each derivative against different microbial strains were not available in the provided search results, but the study indicated that these compounds possess



antimicrobial activities.[2][3]

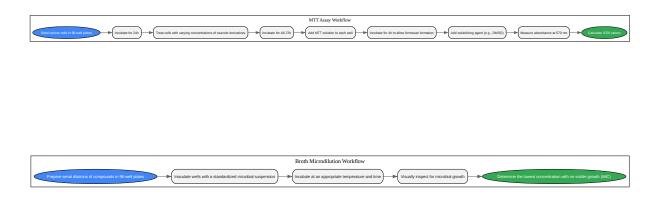
Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the biological activities of **Methyl 5-oxazolecarboxylate** derivatives.

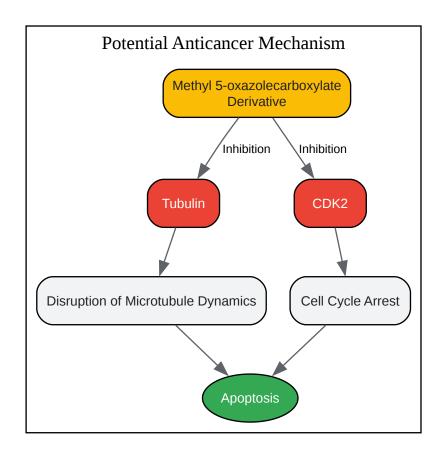
Anticancer Activity: MTT Assay

The anticancer activity of the oxazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:







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